5-Oxaspiro[2.4]heptan-7-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
5-oxaspiro[2.4]heptan-7-amine |
InChI |
InChI=1S/C6H11NO/c7-5-3-8-4-6(5)1-2-6/h5H,1-4,7H2 |
InChI Key |
CLKUQWHDPKBXLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12COCC2N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Oxaspiro 2.4 Heptan 7 Amine and Analogous Scaffolds
Strategies for the Construction of the 5-Oxaspiro[2.4]heptane Core
Intramolecular Cyclization Approaches
Intramolecular reactions, which involve the formation of a ring from a single starting material containing all the necessary atoms, are powerful tools in cyclic compound synthesis. These approaches benefit from favorable entropic factors as the reacting groups are tethered together.
The intramolecular Wurtz reaction, one of the classic methods for forming carbon-carbon bonds, can be adapted for the synthesis of cyclopropane (B1198618) rings from 1,3-dihalide precursors. organic-chemistry.org This reaction typically involves the use of an alkali metal, such as sodium, or other reducing metals like zinc, to effect a reductive coupling of the two carbon-halogen bonds. adichemistry.com
A notable application of this strategy is in the synthesis of 5-oxaspiro[2.4]heptan-6-one, a close analog of the target scaffold. In this process, 4,4-bis(bromomethyl)dihydro-2-furanone is treated with zinc in a reaction described as an intramolecular Wurtz synthesis. google.com The zinc metal facilitates the reductive cyclization to form the desired spiro-fused cyclopropane ring. google.com This approach highlights the utility of the Wurtz-type reaction in constructing the strained three-membered ring of the oxaspiro[2.4]heptane system from a suitably functionalized lactone precursor.
Base-mediated intramolecular cyclizations are a cornerstone of cyclic ether synthesis, with the Williamson ether synthesis being a prime example. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of a hydroxyl group to form a nucleophilic alkoxide, which then undergoes an intramolecular SN2 reaction with a tethered alkyl halide to form the cyclic ether. libretexts.orgmasterorganicchemistry.com The formation of five-membered rings, such as tetrahydrofuran (B95107), is particularly favorable in these reactions. libretexts.org
In the context of the 5-oxaspiro[2.4]heptane core, this strategy can be envisioned for the closure of the tetrahydrofuran ring. A precursor containing a cyclopropylmethyl halide and a suitably positioned hydroxyl group could be cyclized under basic conditions. A related industrial preparation of 5-oxaspiro[2.4]heptan-6-one utilizes a base-mediated hydrolysis of 1-hydroxymethylcyclopropyl acetonitrile, which is then followed by an acid-catalyzed ring closure to furnish the lactone ring. google.com This demonstrates that base-mediated reactions are key in manipulating precursors to facilitate the formation of the oxaspirocyclic core. The mechanism for the base-promoted cyclization of a halohydrin to an ether proceeds via deprotonation of the alcohol followed by an intramolecular nucleophilic attack to displace the halide. adichemistry.com
Cycloaddition and Carbene/Ylide-Mediated Protocols
Cycloaddition reactions and transformations involving carbene or ylide intermediates offer powerful and often stereocontrolled methods for the formation of cyclopropane rings. These methods typically involve the reaction of an alkene with a C1 synthon.
The Simmons-Smith reaction is a widely used method for cyclopropanation that involves treating an alkene with a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. A key advantage of this reaction is its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. The reaction is believed to proceed through a concerted mechanism where the carbenoid is delivered to the same face of the alkene.
| Precursor | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| γ-methylidene-δ-valerolactone | Pd(OAc)₂, P(OPh)₃, Aldehyde, Toluene, 80 °C | 4-Oxaspiro[2.4]heptane derivative | High selectivity | youtube.com |
| gem-difluoroalkene | Pd(0), Ligand, Toluene, 80 °C | 6,6-difluoro-5-oxaspiro[2.4]heptane | Not specified |
Transition metal-catalyzed reactions of diazo compounds with alkenes are a powerful and versatile method for synthesizing cyclopropanes. Metal carbene complexes, typically involving rhodium or copper, are key intermediates in these transformations. These reactions can be highly stereoselective, with the catalyst playing a crucial role in controlling the enantioselectivity and diastereoselectivity of the cyclopropanation.
Rhodium(II) carboxylate complexes are particularly effective catalysts for the cyclopropanation of a wide range of alkenes, including electron-rich, neutral, and electron-poor systems, using diazocarbonyl compounds. The mechanism is generally believed to involve the formation of a rhodium carbene intermediate, which then reacts with the alkene in a concerted manner. Chiral rhodium catalysts have been developed to achieve high levels of enantioselectivity in these reactions.
Copper-based catalysts are also widely used for cyclopropanation reactions with diazo compounds. Similar to rhodium catalysts, the reaction proceeds through a copper carbene intermediate. These catalysts are often less expensive than their rhodium counterparts and can be highly effective for a variety of substrates.
| Alkene Substrate | Diazo Compound/Carbene Precursor | Catalyst/Reagents | Product | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| Exocyclic enol ether | Donor/acceptor carbene | Rh₂(p-PhTPCP)₄ | Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] derivative | High ee and dr | |
| Alkene | Ene-yne-imino ether | [Rh(OAc)₂]₂ | (2-pyrrolyl)cyclopropane | Good yields |
Enantioselective Ylide Chemistry for Spiro[2.4]heptene Derivatives
The synthesis of spiro[2.4]hepta-4,6-dienes, foundational precursors to the target scaffold, can be achieved through the reaction of fulvenes with sulfur ylides. researchgate.net This approach leverages the nucleophilic character of the ylide to attack the exocyclic double bond of the fulvene, followed by an intramolecular ring closure to form the spirocyclic cyclopropane ring. While the initial reports focused on racemic synthesis, the potential for enantioselectivity exists through the use of chiral sulfur ylides or chiral catalysts to mediate the cyclopropanation. The development of such catalytic systems is crucial for accessing enantiomerically pure spiro[2.4]heptene derivatives, which can then be further elaborated to the desired oxaspiro[2.4]heptan-7-amine.
Another relevant approach involves the catalytic cyclopropanation of existing diene systems with diazomethane. researchgate.net The use of palladium or copper catalysts can effectively generate the spiro-fused cyclopropane ring. researchgate.net To render this process enantioselective, chiral ligands would need to be employed in conjunction with the metal catalyst, guiding the facial approach of the carbene equivalent to the double bond.
Other Pioneering Synthetic Routes to the Oxaspiro Framework
Beyond ylide chemistry, other pioneering routes have been developed to construct the oxaspiro framework. A notable strategy involves the base-catalyzed dimerization of alkynyl cyclopropyl (B3062369) ketones. researchgate.netrsc.org This reaction proceeds regio- and stereoselectively in the presence of a catalytic system like potassium tert-butoxide in tert-butanol (B103910) and tetrahydrofuran (t-BuOK/t-BuOH/THF) to yield 6-methylene-5-oxaspiro[2.4]heptanones. researchgate.netrsc.org These spirocyclic ketones are versatile intermediates that can be further modified to introduce the required amino functionality at the 7-position.
Stereoselective and Enantioselective Synthesis of 5-Oxaspiro[2.4]heptan-7-amine and its Precursors
Achieving the correct stereochemistry at the C7 position is paramount. This section details methods that install the chiral amine center onto the spirocyclic core.
Asymmetric Hydrogenation Strategies for Spiro-Amines
Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral amines from prochiral precursors like enamines or imines. wikipedia.org For spirocyclic systems, rhodium and iridium catalysts bearing chiral phosphine (B1218219) ligands have shown exceptional efficacy. acs.orgacs.orgnih.gov For instance, Rh(I) complexes with chiral spiro phosphonite ligands have been used for the highly enantioselective hydrogenation of enamines, yielding chiral tertiary amines with excellent enantiomeric excesses (up to 99.9% ee). acs.orgacs.org Similarly, iridium complexes with tridentate chiral spiro aminophosphine (B1255530) ligands (Ir-SpiroAP) are highly active and selective for the asymmetric hydrogenation of a broad range of substrates. nih.gov
A highly relevant strategy, although for an analogous aza-spirocycle, involves the asymmetric hydrogenation of a protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate using a ruthenium catalyst, [RuCl(benzene)(S)-SunPhos]Cl, achieving up to 98.7% ee. nih.gov This highlights the potential of transition-metal catalyzed hydrogenation to effectively set the stereocenter in precursors to spiro[2.4]heptan-7-amines.
| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| [Rh(COD)₂]BF₄/(S)-1c (Spiro Phosphonite) | N,N-Dialkylenamines | Chiral Tertiary Amines | Up to 99.9% | acs.orgacs.org |
| Ir-SpiroPAP (Tridentate Spiro Ligand) | Aryl Ketones | Chiral Alcohols | Turnover numbers up to 4.5 million | nih.gov |
| [RuCl(benzene)(S)-SunPhos]Cl | Protected β-Amino Ketone | Chiral β-Amino Alcohol | Up to 98.7% | nih.gov |
Chiral Auxiliary and Organocatalytic Approaches in Spirocyclic Amine Synthesis
Chiral Auxiliary Approaches
A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org For spirocyclic amine synthesis, an auxiliary can be attached to a precursor molecule to direct the diastereoselective introduction of the amino group or its progenitor. For example, pseudoephedrine can be used as a chiral auxiliary, forming an amide with a carboxylic acid precursor. wikipedia.org Deprotonation and subsequent reaction can proceed with high diastereoselectivity, controlled by the auxiliary. wikipedia.org After the key stereocenter-forming step, the auxiliary is cleaved to reveal the chiral product. This principle can be applied to the synthesis of spirocyclic amino acids, which are direct precursors to compounds like this compound. The synthesis of spiro-pyrrolidone-3,3'-oxoindoles using bicyclic lactams as chiral auxiliaries in SNAr reactions demonstrates the power of this approach for creating complex spirocyclic structures with high enantioselectivity. aragen.comresearchgate.net
Organocatalytic Approaches
Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. youtube.com For the synthesis of chiral amines, key strategies include enamine and iminium ion catalysis. youtube.com A chiral secondary amine catalyst, such as a proline derivative, can react with a ketone or aldehyde precursor on the spirocyclic framework to form a chiral enamine. youtube.comyoutube.com This enamine can then react with an electrophilic nitrogen source (e.g., an azodicarboxylate) to install the nitrogen atom enantioselectively. Alternatively, a chiral Brønsted acid catalyst can activate a precursor imine for nucleophilic attack, leading to the formation of the chiral amine. rsc.org These methods avoid the use of metals and often proceed under mild conditions, offering a valuable alternative for constructing the C7-amino stereocenter. youtube.com
Functional Group Interconversions Leading to the 7-Amino Moiety
The final stage of the synthesis often involves the conversion of a nitrogen-containing functional group into the target primary amine.
Reduction of Nitrogen-Containing Precursors (e.g., Nitriles, Amides, Azides)
Reduction of Nitriles: A nitrile group at the C7 position of the 5-oxaspiro[2.4]heptane skeleton serves as an excellent precursor to the amine. A wide array of reducing agents can accomplish this transformation. organic-chemistry.org Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective. youtube.com Catalytic hydrogenation, using catalysts such as platinum, palladium, or ruthenium, is another common method that often proceeds under milder conditions and with high chemoselectivity. organic-chemistry.orgyoutube.com
Reduction of Amides: A C7-carboxamide can be reduced to the corresponding amine using powerful reducing agents like LiAlH₄. masterorganicchemistry.comyoutube.com This reaction proceeds by converting the carbonyl group into a methylene (B1212753) (CH₂) group. masterorganicchemistry.com Other modern methods for amide reduction include hydrosilylation catalyzed by various metals like platinum, zinc, or iridium, which can offer greater functional group tolerance. organic-chemistry.org
Reduction of Azides: The azide (B81097) group is a versatile precursor to a primary amine, as it is relatively unreactive towards many reagents but can be cleanly reduced. organic-chemistry.org The Staudinger reaction, using a phosphine like triphenylphosphine (B44618) followed by hydrolysis, is a mild method. Catalytic hydrogenation over palladium or platinum is also highly efficient, releasing nitrogen gas as the only byproduct. youtube.comorganic-chemistry.org Other methods include reduction with NaBH₄ in the presence of a catalyst or with systems like Fe/AlCl₃. organic-chemistry.orgresearchgate.net
| Precursor Functional Group | Reagent/Reaction Type | Product | Key Features | Reference |
| Nitrile (-CN) | LiAlH₄ | Primary Amine | Potent, requires anhydrous conditions | youtube.com |
| Nitrile (-CN) | H₂ / Catalyst (Pt, Pd, Ru) | Primary Amine | High chemoselectivity, atom economical | organic-chemistry.orgyoutube.com |
| Amide (-CONH₂) | LiAlH₄ | Primary Amine | Effective for primary, secondary, and tertiary amides | masterorganicchemistry.comyoutube.com |
| Amide (-CONH₂) | Hydrosilylation (e.g., TMDS, B(C₆F₅)₃) | Primary Amine | Mild conditions, high functional group tolerance | organic-chemistry.org |
| Azide (-N₃) | H₂ / Catalyst (Pd, Pt) | Primary Amine | Clean reaction, N₂ byproduct | youtube.comorganic-chemistry.org |
| Azide (-N₃) | PPh₃, then H₂O (Staudinger Reaction) | Primary Amine | Very mild conditions | organic-chemistry.org |
Chemoselectivity and Regioselectivity in Multi-functionalized Derivatives
The dual functionality of this compound derivatives, possessing both a nucleophilic amine and an electrophilic epoxide, makes them intriguing substrates for a variety of chemical transformations. The competition between N-functionalization and epoxide ring-opening is a central theme in the study of these molecules. Furthermore, when the epoxide ring is unsymmetrically substituted, the regioselectivity of the ring-opening reaction becomes a critical consideration.
Research into analogous bridged spiro-epoxyamines has provided valuable insights into the factors governing these selective reactions. nih.gov These studies demonstrate that it is possible to achieve high levels of selectivity by carefully choosing reagents and reaction conditions.
Chemoselectivity: Amine versus Epoxide Reactivity
The primary amine in this compound derivatives is a potent nucleophile and can readily react with a variety of electrophiles. Conversely, the strained three-membered oxirane ring is susceptible to nucleophilic attack, leading to ring-opening products. The outcome of a reaction often depends on the nature of the electrophile and the reaction conditions.
In the case of bridged spiro-epoxyamines, it has been shown that reactions at the nitrogen can occur while leaving the epoxide ring intact. nih.gov For instance, treatment with a strong acid like p-toluenesulfonic acid (p-TsOH) can lead to the selective protonation of the amine without inducing epoxide ring-opening. nih.gov This suggests that under acidic conditions where the amine is protonated and thus deactivated as a nucleophile, subsequent reactions are more likely to target the epoxide.
Conversely, the amine can be the more reactive site. The relative nucleophilicity of amines compared to water is significantly higher, meaning that in aqueous conditions, the amine-epoxide reaction can outcompete hydrolysis, especially at a pH above the pKa of the amine. oberlin.edunih.gov
Regioselectivity of Epoxide Ring-Opening
When the spiro-oxirane ring is unsymmetrically substituted, the question of which carbon atom will be attacked by a nucleophile arises. The regioselectivity of this ring-opening is influenced by both steric and electronic factors, as well as the reaction mechanism (S_N_1 vs. S_N_2).
In acid-catalyzed ring-opening reactions, the reaction often proceeds through a carbocation-like transition state, favoring nucleophilic attack at the more substituted carbon atom. For example, the exposure of a bridged spiro-epoxyamine to hydrochloric acid resulted in the selective opening of the epoxide at the less substituted carbon, which is then followed by a rearrangement of the bicyclic system. nih.gov
Under reductive conditions, the regioselectivity can also be controlled. The reduction of a bridged spiro-epoxyamine led to a product resulting from the collapse of the bicyclic aminal, indicating a specific pathway of ring-opening and subsequent transformation. nih.gov
The table below summarizes the selective transformations observed in a model bridged spiro-epoxyamine system, which provides a framework for predicting the reactivity of multi-functionalized this compound derivatives.
| Substrate | Reagent/Conditions | Major Product | Reaction Type | Selectivity | Reference |
| Bridged Spiro-epoxyamine | p-TsOH | N-protonated epoxide | N-Protonation | Chemoselective (Amine) | nih.gov |
| Bridged Spiro-epoxyamine | HCl | Chloromethyl ketone | Epoxide Ring-Opening and Rearrangement | Regioselective (attack at less substituted carbon) | nih.gov |
| Bridged Spiro-epoxyamine | Reductive Conditions | Ketoamine | Epoxide Ring-Opening and Rearrangement | Regioselective | nih.gov |
| Bridged Spiro-epoxyamine | Et₂AlCl | Aldehyde | Lewis Acid Catalyzed Rearrangement | Chemoselective (Epoxide) | nih.gov |
The ability to control the chemoselectivity and regioselectivity in the reactions of multi-functionalized this compound derivatives is crucial for their application in the synthesis of complex molecules. The principles derived from related spiro-epoxyamine systems indicate that a high degree of control can be achieved through the careful selection of reagents and reaction conditions, allowing for the targeted modification of either the amine or the epoxide functionality.
Positioning of 5 Oxaspiro 2.4 Heptan 7 Amine Within Spirocyclic Chemistry
Rationale for Research Focus on the 7-Amino Derivative
The theoretical rationale for investigating this compound stems from the established importance of both the spirocyclic core and the primary amine functional group in drug design. Spirocycles are known to introduce conformational rigidity and novel three-dimensional exit vectors for substituents, which can lead to improved binding affinity and selectivity for biological targets. The amine group is a critical pharmacophore in a vast number of bioactive molecules, often serving as a key site for hydrogen bonding, salt formation, and further chemical modification.
The combination of the oxaspiro[2.4]heptane scaffold, which incorporates an oxygen atom that can influence solubility and metabolic stability, with a strategically placed amino group could, in theory, yield compounds with interesting pharmacological profiles.
Scope and Objectives of Academic Research on the Compound
Given the current landscape, the scope for future academic research on this compound is broad. Initial objectives would necessarily include the development and optimization of a reliable synthetic route to the compound. Subsequent research could then explore its fundamental chemical properties, including its reactivity and stereochemistry.
A significant area of investigation would be the exploration of its potential as a building block in medicinal chemistry. This would involve the synthesis of a library of derivatives to probe its structure-activity relationship (SAR) against various biological targets. The insights gained from the extensive research on 5-azaspiro[2.4]heptan-7-amine could serve as a valuable starting point for identifying potential therapeutic areas for its oxa-analogue.
At present, however, the lack of published studies specifically on this compound means that any discussion of its specific research findings remains speculative. The scientific community has yet to direct significant attention to this particular molecule, leaving its potential contributions to contemporary organic chemistry an open question.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Spirocyclic Amines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For 5-Oxaspiro[2.4]heptan-7-amine, ¹H and ¹³C NMR would provide crucial information. The asymmetry in the molecule, particularly at the spirocyclic center and the carbon bearing the amine group, would likely lead to complex splitting patterns and diastereotopic protons, offering insight into the compound's stereochemistry. researchgate.net
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning specific proton and carbon signals and confirming the connectivity of the atoms within the spirocyclic system. For instance, in related N-heterospirocycles, detailed ¹H and ¹³C NMR data, including chemical shifts reported to two and one decimal places respectively, have been used to confirm their structures. acs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and based on general principles and data from analogous structures, as specific experimental data for this compound is not available.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1, C2 (cyclopropane) | 0.5 - 1.0 | 10 - 20 |
| C3, C4 (tetrahydrofuran) | 3.5 - 4.0 | 60 - 70 |
| C6 (spiro center) | - | 80 - 90 |
| C7 (CH-NH₂) | 3.0 - 3.5 | 50 - 60 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Ion and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy. For this compound (C₆H₁₁NO), HRMS would confirm the molecular formula by providing a precise mass measurement of the molecular ion [M+H]⁺. researchgate.net The fragmentation pattern observed in the MS/MS spectrum would further corroborate the proposed structure, with characteristic losses of the amine group or fragments arising from the cleavage of the cyclopropane (B1198618) or tetrahydrofuran (B95107) rings. For example, in the analysis of other spirocyclic compounds, HRMS data is typically reported with the calculated and found mass-to-charge ratios (m/z), often with a precision in the parts-per-million (ppm) range. acs.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. researchgate.netmdpi.com For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the alkyl groups, and the C-O-C stretching of the ether linkage in the tetrahydrofuran ring (around 1050-1150 cm⁻¹). bldpharm.comamericanelements.com Raman spectroscopy, being complementary to IR, would also provide information on these vibrational modes. bldpharm.com
Table 2: Expected IR Absorption Bands for this compound (Note: This table is based on characteristic functional group frequencies, as specific experimental data for this compound is not available.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (primary amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| N-H (primary amine) | Scissoring | 1590 - 1650 |
| C-H (sp³ alkanes) | Stretch | 2850 - 3000 |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Elucidation
X-ray crystallography provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov If a suitable single crystal of a salt of this compound could be obtained, X-ray diffraction analysis would unambiguously determine its three-dimensional structure. This technique has been successfully applied to other spiro compounds, revealing details about ring puckering and the spatial arrangement of substituents. researchgate.netnih.gov
Chromatographic Techniques for Purity Assessment and Isomer Separation (HPLC, GC)
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are vital for assessing the purity of a compound and for separating isomers. helsinki.fi For an amine like this compound, reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase containing an ion-pairing agent could be employed for analysis. nih.govnih.gov The method would be validated for linearity, precision, and accuracy. researchgate.net GC, particularly with a chiral stationary phase, could be used to separate enantiomers if the compound is synthesized as a racemate. researchgate.net
Computational Chemistry and Mechanistic Insights into 5 Oxaspiro 2.4 Heptan 7 Amine Chemistry
Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reaction pathways of organic molecules, including complex spirocyclic systems. tandfonline.commdpi.com By approximating the many-electron Schrödinger equation, DFT allows for the calculation of molecular properties such as optimized geometries, electronic energies, and the distribution of electron density. These calculations are instrumental in identifying the most stable conformations of a molecule and the electronic factors that influence its reactivity.
For spirocyclic compounds, DFT calculations, often employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can elucidate the nucleophilic and electrophilic centers within the molecule, providing a roadmap for potential chemical transformations. tandfonline.com This theoretical framework is crucial for designing synthetic routes and predicting the outcomes of chemical reactions.
A critical aspect of understanding reaction mechanisms is the characterization of transition states—the high-energy structures that connect reactants and products. DFT calculations are extensively used to locate and characterize these transient species, providing insights into the energetic favorability of a proposed reaction pathway. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the rate of the reaction.
Table 1: Representative DFT-Calculated Transition State Energies for a Hypothetical Reaction Involving a Spirocyclic Amine
| Reaction Step | Transition State (TS) | Calculated Energy Barrier (kcal/mol) |
| N-Alkylation | TS1 | 15.2 |
| Ring Opening | TS2 | 25.8 |
| Cyclization | TS3 | 18.5 |
| Note: These values are illustrative and based on typical activation energies for related organic reactions. |
The synthesis of spiro compounds often leads to the formation of stereoisomers. Understanding and controlling the stereochemical outcome is a significant challenge in organic synthesis. nih.govrsc.orgrsc.org DFT calculations have proven invaluable in elucidating the origins of stereoselectivity and enantioselectivity in reactions that form spirocyclic products. rsc.org
By comparing the energies of the transition states leading to different stereoisomers, chemists can predict which product will be favored. These computational models can account for subtle steric and electronic interactions that dictate the stereochemical course of a reaction. For example, in organocatalytic reactions forming spirocycles, DFT studies have identified the key interactions between the substrate, catalyst, and reagents that lead to high enantiomeric excess. rsc.org The insights gained from these studies can guide the design of more selective catalysts and reaction conditions.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Reactivity
While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the conformational changes and intermolecular interactions of molecules like 5-Oxaspiro[2.4]heptan-7-amine in a simulated environment, such as in solution.
These simulations are particularly useful for exploring the conformational landscape of flexible molecules. For spirocycles, which possess a rigid core but can have flexible substituents, MD simulations can reveal the preferred conformations and the energy barriers between them. tandfonline.com This information is crucial for understanding how the molecule might interact with biological targets or other reactants. Parameters derived from MD simulations, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), provide quantitative measures of molecular stability and flexibility. tandfonline.com
Table 2: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation of this compound
| Conformational Parameter | Value | Interpretation |
| Average RMSD | 1.2 Å | Indicates overall structural stability during the simulation. |
| Amine Group RMSF | 2.5 Å | Suggests higher flexibility of the amine substituent compared to the spiro core. |
| Dominant Conformer Population | 75% | The molecule spends the majority of the simulation time in a specific low-energy conformation. |
| Note: These values are for illustrative purposes and represent typical outputs of an MD simulation. |
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution in a molecule to characterize chemical bonds and non-covalent interactions. arxiv.org By analyzing the topology of the electron density, QTAIM can identify bond critical points (BCPs) and provide information about the nature of the chemical bond, such as its strength and ionicity.
For a molecule like this compound, QTAIM analysis could be used to characterize the C-C, C-O, C-N, and N-H bonds within the structure. It can also reveal the presence of intramolecular hydrogen bonds or other non-covalent interactions that contribute to the molecule's stability and conformational preferences. This level of detailed bonding analysis complements the structural and energetic information obtained from DFT and MD simulations. researchgate.net
Table 3: Representative QTAIM Parameters for Bonds in a Spirocyclic Heterocycle
| Bond | Electron Density at BCP (ρ) | Laplacian of Electron Density (∇²ρ) | Interpretation |
| C-O | 0.25 a.u. | -0.8 a.u. | Covalent bond with some polar character. |
| C-N | 0.28 a.u. | -0.9 a.u. | Covalent bond. |
| Intramolecular H-bond | 0.02 a.u. | +0.05 a.u. | Weak, closed-shell interaction. |
| Note: These values are representative and based on published QTAIM analyses of similar heterocyclic systems. |
In Silico Prediction of Reactivity and Synthetic Feasibility
The field of computational chemistry has advanced to a point where in silico methods can be used to predict the reactivity of novel compounds and assess the feasibility of their synthesis. imrpress.com By calculating various molecular descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and global reactivity indices (e.g., electrophilicity), researchers can anticipate how a molecule like this compound might behave in a chemical reaction. mdpi.com
These predictive models can help to screen virtual libraries of compounds for desired reactivity profiles, thereby prioritizing synthetic efforts. nih.gov For instance, the predicted sites of metabolism or potential for forming certain types of bonds can be evaluated computationally before any laboratory work is undertaken. While these predictions need to be validated experimentally, they serve as a valuable guide in the discovery and development of new chemical entities. nih.gov
Table 4: Illustrative In Silico Reactivity Prediction for this compound
| Reactivity Descriptor | Predicted Value | Implication for Reactivity |
| HOMO Energy | -8.5 eV | Indicates the molecule can act as a nucleophile, with the amine nitrogen being a likely site of reaction. |
| LUMO Energy | 1.2 eV | Suggests a relatively low propensity to act as an electrophile under normal conditions. |
| Predicted pKa of Amine | 9.5 | The amine is expected to be protonated at physiological pH. |
| Note: These values are hypothetical and serve to illustrate the type of information that can be obtained from in silico predictions. |
Synthetic Applications and Utility of 5 Oxaspiro 2.4 Heptan 7 Amine As a Building Block
Incorporation into Complex Organic Architectures
The rigid framework of the 5-oxaspiro[2.4]heptane system provides a well-defined orientation for its functional groups, making it an attractive scaffold for constructing larger, more intricate molecules.
As a Chiral Building Block in Asymmetric Synthesis
While specific documented examples of the enantiomerically pure 5-Oxaspiro[2.4]heptan-7-amine in asymmetric synthesis are not extensively reported in current literature, its structural motifs are highly relevant. Chiral spirocyclic amines are valuable in organocatalysis and as building blocks for pharmaceuticals. For related spirocyclic systems, such as 5-azaspiro[2.4]heptane derivatives, highly effective methods for their enantioselective synthesis have been developed, underscoring the potential and interest in such scaffolds. nih.govmdpi.com The synthesis of the (S)-enantiomer of the analogous 5-azaspiro[2.4]heptane core, for instance, is a key step in the creation of certain antiviral agents. mdpi.com This highlights the value of chiral spirocyclic frameworks and suggests a promising future for the application of optically pure this compound once efficient asymmetric synthetic routes are established.
Scaffold for the Construction of Multi-ring Systems and Spiro-Heterocycles
The 5-oxaspiro[2.4]heptane core is a versatile foundation for building more complex spiro-heterocyclic systems. A notable example is the synthesis of 6-methylene-5-oxaspiro[2.4]heptanones, which are derivatives of the core structure. These compounds have been synthesized through a base-catalyzed dimerization of alkynyl cyclopropyl (B3062369) ketones. rsc.org This reaction proceeds efficiently using a potassium tert-butoxide/tert-butanol (B103910)/tetrahydrofuran (B95107) catalytic system at room temperature, yielding the desired spirocycles in a regio- and stereoselective fashion. rsc.org This method demonstrates the utility of the spiro[2.4]heptane framework as a platform for generating novel multi-ring structures.
| Reactant | Catalytic System | Product | Key Feature |
| Alkynyl Cyclopropyl Ketones | t-BuOK/t-BuOH/THF | 6-Methylene-5-oxaspiro[2.4]heptanones | Regio- and stereoselective dimerization |
Role in the Synthesis of Functionally Active Molecules
The chemical properties of this compound make it a useful precursor for various functional molecules and a tool for exploring new chemical reactions.
Precursor to Intermediates for Advanced Chemical Syntheses
The synthesis of derivatives like 6-methylene-5-oxaspiro[2.4]heptanones from simple alkynyl cyclopropyl ketones showcases the role of this spirocyclic system in generating valuable chemical intermediates. rsc.org These resulting heptanones, possessing multiple functional groups (a ketone, an exocyclic double bond, and a spiro-cyclopropane), are primed for further chemical modification, serving as versatile building blocks for more advanced and functionally diverse molecules. rsc.org
Exploitation of Spirocyclic Ring Strain for New Chemical Transformations
Small, strained ring systems like 5-oxaspiro[2.4]heptane are of great interest to synthetic chemists due to the unique reactions made possible by their inherent ring strain. nih.gov The energy stored in the strained cyclopropane (B1198618) and tetrahydrofuran rings can be released to drive chemical transformations that would otherwise be difficult.
For instance, related oxaspiropentane and oxaspirohexane systems exhibit distinct reactivity patterns. nih.gov Acid-mediated or Lewis acid-promoted reactions often lead to cleavage of a C-O bond and rearrangement of the carbon skeleton. nih.gov A common transformation is a pinacol-like rearrangement where the ionization of an epoxide (or ether) oxygen can lead to the expansion of the adjacent cyclopropane ring into a more stable cyclobutanone. nih.gov This process is favorable due to the significant release of ring strain from the starting three-membered ring. nih.gov Similarly, retro-condensation reactions in other strained bicyclic systems can be exploited to stereoselectively prepare highly functionalized five-membered rings like cyclopentenes and pyrrolidines. nih.gov These principles suggest that the 5-oxaspiro[2.4]heptane scaffold could be strategically employed to undergo ring-opening or ring-expansion reactions, providing access to novel and densely functionalized carbocyclic and heterocyclic structures.
Development of Novel Organocatalysts or Ligands Featuring the Spiroamine Motif
The development of new organocatalysts is a cornerstone of modern asymmetric synthesis. Chiral amines, particularly those housed within a rigid scaffold, are highly effective catalysts for a wide range of enantioselective reactions. nih.govyoutube.com The combination of a secondary or primary amine with a rigid molecular backbone, such as that found in spirocyclic systems, can create a well-defined chiral environment that allows for high levels of stereocontrol. acs.org
While specific research into organocatalysts derived directly from this compound is not prominent in the surveyed literature, its structural features make it an excellent candidate for such applications. The amine group can participate in covalent catalysis by forming iminium or enamine intermediates, which lowers the energy of key molecular orbitals and activates substrates toward nucleophilic attack. nih.govyoutube.com The conformational rigidity imparted by the spiro[2.4]heptane framework is a desirable trait for a catalyst scaffold, as it can lead to more effective transfer of stereochemical information during a reaction. acs.org Therefore, the development of chiral ligands and organocatalysts based on the this compound motif represents a logical and promising direction for future research.
Emerging Research Directions and Future Perspectives in 5 Oxaspiro 2.4 Heptan 7 Amine Chemistry
Sustainable and Green Chemistry Approaches for Synthesis
Should research into 5-Oxaspiro[2.4]heptan-7-amine commence, a primary focus would undoubtedly be the development of sustainable and green synthetic methodologies. The principles of green chemistry, which emphasize waste reduction, the use of renewable feedstocks, and energy efficiency, are increasingly integral to modern organic synthesis. For related spirocyclic compounds, researchers are exploring biocatalysis, the use of environmentally benign solvents, and atom-economical reaction pathways. It is plausible that similar strategies would be applied to the synthesis of this compound.
Flow Chemistry and Continuous Processing for Scalable Production
For compounds that show promise in pharmaceutical or materials applications, scalable production is a critical consideration. Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automated, high-throughput production. The application of flow chemistry to the synthesis of spirocyclic amines is an active area of research, and any future synthesis of this compound would likely benefit from the adoption of these technologies to ensure efficient and reproducible large-scale manufacturing.
Chemo- and Biocatalytic Transformations of Spirocyclic Amines
The functionalization of spirocyclic amines through chemo- and biocatalysis is a key strategy for generating diverse molecular libraries for drug discovery. The amine group in this compound would serve as a versatile handle for a wide range of chemical transformations. Researchers would likely explore reactions such as acylation, alkylation, and arylation to create a variety of derivatives. Furthermore, the use of enzymes (biocatalysis) could enable highly selective transformations, such as stereoselective modifications, which are often challenging to achieve with traditional chemical methods.
Exploration of New Reactivity Manifolds and Functionalizations
A fundamental aspect of chemical research is the exploration of new reactivity. For a novel compound like this compound, chemists would be interested in understanding its inherent reactivity and exploring new ways to functionalize its unique spirocyclic core. This could involve investigating the reactivity of the C-H bonds on the cyclopropane (B1198618) or tetrahydrofuran (B95107) rings, or exploring ring-opening reactions to generate novel molecular scaffolds.
Advanced Computational Modeling for De Novo Design of Spirocyclic Structures
In the absence of experimental data, computational modeling provides a powerful tool for predicting the properties and potential applications of new molecules. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations could be employed to predict the three-dimensional structure, electronic properties, and reactivity of this compound. Such in silico studies could guide synthetic efforts and help to prioritize which derivatives might be most promising for specific applications, a process known as de novo design.
While the current body of scientific knowledge on this compound is sparse, the framework for its potential investigation is well-established within the broader field of spirocyclic chemistry. The application of modern synthetic techniques, catalytic methods, and computational tools would be essential in elucidating the properties and potential of this enigmatic molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
